Amfenac sodium Amfenac sodium Sodium (2-amino-3-benzoylphenyl)acetate is an organic sodium salt having amfenac(1-) as the counterion. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains an amfenac(1-).
Brand Name: Vulcanchem
CAS No.: 61941-56-8
VCID: VC0518389
InChI: InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
Molecular Formula: C15H13NNaO3
Molecular Weight: 278.26 g/mol

Amfenac sodium

CAS No.: 61941-56-8

Cat. No.: VC0518389

Molecular Formula: C15H13NNaO3

Molecular Weight: 278.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amfenac sodium - 61941-56-8

Specification

CAS No. 61941-56-8
Molecular Formula C15H13NNaO3
Molecular Weight 278.26 g/mol
IUPAC Name sodium;2-(2-amino-3-benzoylphenyl)acetate
Standard InChI InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18);
Standard InChI Key QRYDDDQWSURCQI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na]
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Amfenac sodium, systematically named sodium 2-(2-amino-3-benzoylphenyl)acetate hydrate, possesses a molecular formula of C15H13NNaO4·H2O and a molecular weight of 295.26 g/mol . The anhydrous form of the compound has a molecular weight of 277.27 g/mol, with the hydrate contributing an additional 18.02 g/mol . Its structure comprises a benzophenone moiety linked to an acetamide group, stabilized by a sodium ion and water molecule in the crystalline form .

Structural Characteristics

The 2D structure features a central benzene ring substituted with an amino group at position 2, a benzoyl group at position 3, and an acetate group at position 1 (Figure 1) . The sodium ion forms an ionic bond with the carboxylate oxygen, enhancing solubility in polar solvents . X-ray crystallography studies of the 3D conformation reveal a planar arrangement of the benzophenone system, which facilitates optimal interaction with the hydrophobic pocket of COX enzymes .

Physicochemical Parameters

Amfenac sodium exhibits a melting point of 242–244°C, indicative of strong ionic and hydrogen-bonding interactions in the solid state . It demonstrates limited solubility in methanol (slightly soluble) and water (1.2 mg/mL at 25°C), necessitating formulation adjustments for clinical use . The compound’s logP value of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for effective tissue penetration .

Table 1: Physicochemical Properties of Amfenac Sodium

PropertyValueSource
Molecular FormulaC15H13NNaO4·H2O
Molecular Weight295.26 g/mol
Melting Point242–244°C
Solubility in Water1.2 mg/mL at 25°C
logP1.8

Pharmacological Mechanism of Action

Amfenac sodium exerts its therapeutic effects through reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins . Unlike traditional NSAIDs such as ibuprofen, Amfenac sodium demonstrates a 15-fold selectivity for COX-2 over COX-1, reducing the risk of gastric mucosal damage associated with COX-1 inhibition .

COX Isoform Selectivity

In vitro assays using human recombinant COX isoforms reveal an IC50 of 0.8 μM for COX-2 compared to 12.3 μM for COX-1 . This selectivity arises from the compound’s ability to occupy the larger hydrophobic side pocket of COX-2, a region absent in COX-1 due to steric hindrance from valine residues . Molecular dynamics simulations suggest that the benzophenone moiety forms π-π interactions with Tyr385 and Ser530 in the COX-2 active site, stabilizing the enzyme-inhibitor complex .

Downstream Effects on Prostaglandin Synthesis

By inhibiting COX-2, Amfenac sodium reduces prostaglandin E2 (PGE2) synthesis by 85% in lipopolysaccharide-stimulated macrophages at 10 μM concentrations . This suppression decreases vasodilation, edema, and nociceptor sensitization at inflammatory sites . Notably, the compound spares COX-1-derived prostaglandins in gastric mucosa by 70%, explaining its improved gastrointestinal tolerability in preclinical models .

Pharmacokinetic Profile

Amfenac sodium’s pharmacokinetics vary significantly by route of administration, with ocular delivery showing preferential distribution to anterior eye structures .

Ocular Pharmacokinetics

A single 1-drop (0.1 mL) ocular dose in humans achieves a Cmax of 205.3 ng/mL in aqueous humor within 2 hours, with an area under the curve (AUC) of 331.1 ng·h/mL . The elimination half-life in ocular tissues is 3.2 hours, supporting twice-daily dosing for postoperative inflammation . Systemic absorption is minimal, with plasma concentrations remaining below 0.847 ng/mL even at steady state .

Table 2: Key Pharmacokinetic Parameters Following Ocular Administration

ParameterValuePopulationSource
Cmax205.3 ng/mLUnhealthy adults
AUC0–∞331.1 ng·h/mLUnhealthy adults
Tmax2 hoursUnhealthy adults
Plasma Cmax (SS)0.847 ng/mLSteady state

Clinical Applications and Therapeutic Uses

Amfenac sodium’s primary indications include postoperative ocular inflammation and arthritis, with emerging applications in neuropathic pain models .

Ophthalmic Use

In a Phase III trial of 450 cataract surgery patients, 0.1% Amfenac sodium solution reduced anterior chamber flare by 62% compared to placebo (p<0.001) . The drug maintained corneal endothelial cell density at 98% of preoperative levels versus 89% in ketorolac-treated controls, suggesting superior ocular tolerability .

Rheumatoid Arthritis Management

A 12-week randomized controlled trial demonstrated that 50 mg oral Amfenac sodium twice daily reduced Disease Activity Score-28 (DAS-28) by 2.1 points versus baseline (p=0.003), comparable to celecoxib but with 40% fewer gastrointestinal adverse events . Magnetic resonance imaging (MRI) analysis showed a 33% reduction in synovial inflammation volume .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator